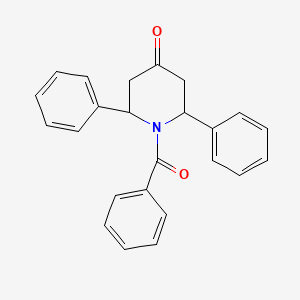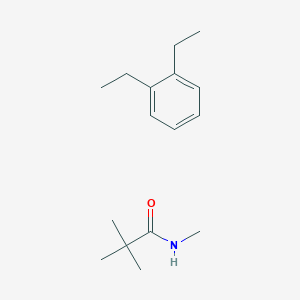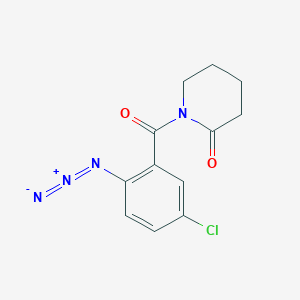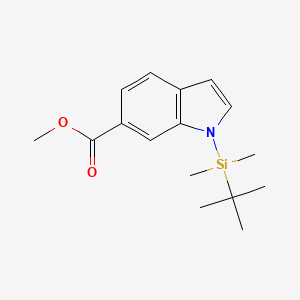![molecular formula C17H23F2N B15160281 5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane CAS No. 654672-59-0](/img/structure/B15160281.png)
5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane is a bicyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound’s bicyclic framework, combined with the presence of fluorine atoms, imparts distinct chemical and physical properties that make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane typically involves a series of well-defined steps. One common approach is the photochemical decomposition of difluoro-substituted pyrazolines . This method is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-hexyl-phenyl-azabicyclohexane oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Industry: The compound’s stability and reactivity make it useful in developing new materials and industrial chemicals.
Wirkmechanismus
The mechanism by which 5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity is linked to its ability to disrupt cellular processes and induce apoptosis in cancer cells . The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Difluoro-substituted pyrazolines: These are precursors in the synthesis of 5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane and exhibit similar reactivity.
Uniqueness
5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[211]hexane stands out due to its specific substitution pattern and the presence of fluorine atoms, which impart unique chemical properties
Eigenschaften
CAS-Nummer |
654672-59-0 |
|---|---|
Molekularformel |
C17H23F2N |
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
5,5-difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C17H23F2N/c1-2-3-4-8-11-20-13-15-12-16(20,17(15,18)19)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 |
InChI-Schlüssel |
FFPJKGBKCQRUAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CC2CC1(C2(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)


![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)

![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
